2,5-Dichloro-2'-pyrrolidinomethyl benzophenone
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Overview
Description
2,5-Dichloro-2’-pyrrolidinomethyl benzophenone is a synthetic organic compound with the molecular formula C({18})H({17})Cl(_{2})NO It is characterized by the presence of two chlorine atoms, a pyrrolidine ring, and a benzophenone core
Scientific Research Applications
2,5-Dichloro-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-2’-pyrrolidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzophenone and pyrrolidine.
Reaction: The key reaction involves the nucleophilic substitution of the chlorine atom in 2,5-dichlorobenzophenone by the pyrrolidine ring. This is usually carried out in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in an aprotic solvent like dimethylformamide (DMF).
Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of 2,5-Dichloro-2’-pyrrolidinomethyl benzophenone follows similar synthetic routes but with optimizations for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The benzophenone core can undergo redox reactions.
Addition Reactions: The pyrrolidine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Major Products
Substitution: Products depend on the nucleophile used, e.g., methoxy derivatives if methanol is used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Mechanism of Action
The mechanism by which 2,5-Dichloro-2’-pyrrolidinomethyl benzophenone exerts its effects involves:
Molecular Targets: It can interact with various biological targets, including enzymes and receptors.
Pathways: It may modulate biochemical pathways by inhibiting or activating specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzophenone: Lacks the pyrrolidine ring, making it less versatile in certain reactions.
2,5-Dichloro-4’-pyrrolidinomethyl benzophenone: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
2,5-Dichloro-2’-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzophenone core with a pyrrolidine ring and chlorine atoms makes it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of 2,5-Dichloro-2’-pyrrolidinomethyl benzophenone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-14-7-8-17(20)16(11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFIZOGWSVFQFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643669 |
Source
|
Record name | (2,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-97-5 |
Source
|
Record name | Methanone, (2,5-dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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